4-(2,4-ジフルオロベンゾイル)ピペリジン塩酸塩

概要

説明

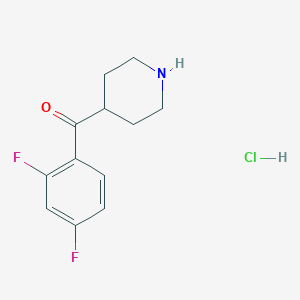

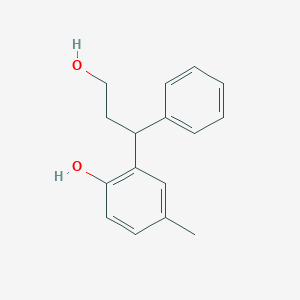

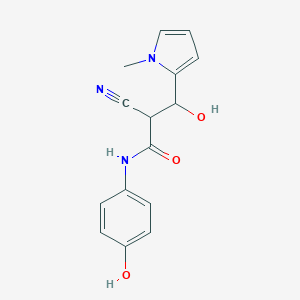

4-(2,4-Difluorobenzoyl)piperidine Hydrochloride is a white to light yellow powder or crystal . It has been used as a synthetic intermediate of benzisoxazole dopamine D2 and serotonin receptors antagonists, such as Iloperidone and risperidone .

Synthesis Analysis

The synthesis of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride is generally achieved by chemical synthesis. A common method of preparation is to react 2,4-difluorobenzoic acid with piperidine in a suitable solvent and add hydrochloric acid to produce the hydrochloride salt .Molecular Structure Analysis

The molecular formula of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride is C12H13F2NO·HCl, and its molecular weight is 261.70 .Chemical Reactions Analysis

As a synthetic intermediate, this compound is used in the preparation of 1,2-benzisoxazol-3-yl and 1,2-benzisothiazol-3-yl derivatives as antipsychotics .Physical And Chemical Properties Analysis

4-(2,4-Difluorobenzoyl)piperidine hydrochloride is a solid at 20 degrees Celsius . It is soluble in water . The compound appears as a white to light yellow powder or crystal .科学的研究の応用

医薬品中間体

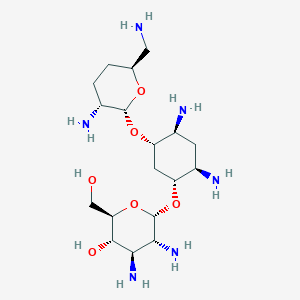

4-(2,4-ジフルオロベンゾイル)ピペリジン塩酸塩: は、さまざまな医薬品化合物の合成における中間体として使用されます。 これは、統合失調症や双極性障害の治療に使用されるリスパダールの製造において重要な役割を果たします 。この化合物は、リスパダールのための構成要素として作用できるという能力は、薬化学におけるその重要性を強調しています。

神経伝達研究

この化合物は、特にドーパミン受容体の研究において、神経伝達に関する研究に関与しています 。ドーパミンは脳内の主要な神経伝達物質であり、その受容体は多くの神経機能に不可欠です。この化合物のドーパミン受容体との相互作用を研究することで、研究者は神経疾患の治療に関する洞察を得ることができます。

痛みと炎症の研究

研究者は、痛みと炎症のメカニズムの探求に4-(2,4-ジフルオロベンゾイル)ピペリジン塩酸塩を使用しています 。この化合物が痛み経路にどのように影響するかを理解することで、新しい鎮痛薬や抗炎症薬の開発につながる可能性があります。

フッ素化試薬

有機合成の分野では、この化合物はフッ素化試薬として役立ちます。 これは、他の分子に導入できるフッ素原子の供給源を提供し、特にフッ素化医薬品や農薬の開発において貴重なものです 。

抗精神病薬のための構成要素

この化合物は、抗精神病作用について研究されている1,2-ベンゾイソキサゾール-3-イルおよび1,2-ベンゾイソチアゾール-3-イル誘導体の調製に使用されます 。これらの誘導体は、さまざまな精神障害の治療における潜在的な用途のため、関心の的となっています。

神経学研究用化学物質

神経学研究用化学物質として、4-(2,4-ジフルオロベンゾイル)ピペリジン塩酸塩は、アルツハイマー病、うつ病、ハンチントン病、パーキンソン病、統合失調症などの疾患の研究、ならびにストレスと不安、依存症の研究に使用されています 。これらの状態に関与する生化学的経路を理解しようとしている科学者にとって貴重なツールです。

Safety and Hazards

作用機序

Target of Action

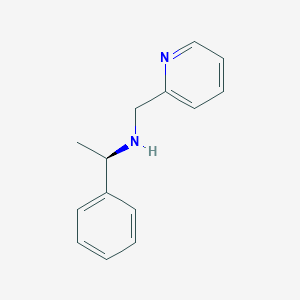

It is known to be an intermediate in the synthesis of risperidone , a medication primarily used to treat schizophrenia and bipolar disorder. Therefore, it can be inferred that the compound may interact with the same targets as Risperidone, which are primarily serotonin receptors (5-HT2A) and dopamine receptors (D2).

特性

IUPAC Name |

(2,4-difluorophenyl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO.ClH/c13-9-1-2-10(11(14)7-9)12(16)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJONRGTWKXJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=C(C=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596017 | |

| Record name | (2,4-Difluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106266-04-0 | |

| Record name | Methanone, (2,4-difluorophenyl)-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106266-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Difluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using 4-(2,4-Difluorobenzoyl)piperidine hydrochloride as a starting material in this specific iloperidone synthesis?

A1: This compound serves as a crucial building block in the synthesis of Iloperidone. The research highlights its use in a novel synthetic route that boasts a higher yield and simplified process compared to previous methods []. The researchers specifically chose this compound because its structure closely resembles a significant portion of the Iloperidone molecule. This similarity allows for a more efficient synthesis with fewer steps, leading to a more cost-effective and environmentally friendly process.

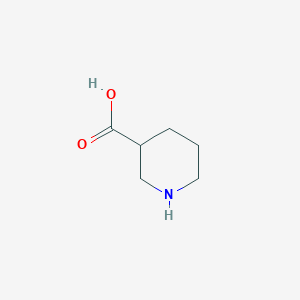

Q2: The research mentions the synthesis of a "key intermediate" from 4-(2,4-Difluorobenzoyl)piperidine hydrochloride. What is this intermediate and why is it considered "key"?

A2: The key intermediate synthesized is (Z)-4-(2,4-difluorobenzoyl)piperidine oxime []. This compound is deemed "key" due to its role in the subsequent alkylation and cyclization reactions that ultimately lead to the formation of Iloperidone. The high purity of this intermediate (99.9%) is noteworthy, as it contributes to the overall high yield and purity of the final Iloperidone product [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![D-[4-13C]Glucose](/img/structure/B118824.png)

![3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine](/img/structure/B118826.png)

![2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine](/img/structure/B118846.png)

![D-[1,2-13C2]glucose](/img/structure/B118848.png)